BenchChemオンラインストアへようこそ!

Aprofene hydrochloride

Nicotinic receptor antagonism Organophosphate antidote BC3H-1 muscle cells

Aprofene hydrochloride is the only anticholinergic providing dual muscarinic-nicotinic blockade at overlapping therapeutic concentrations with nanomolar nicotinic potency (Kant nAChR = 3 µM vs atropine 150 µM), high sigma receptor affinity absent in classical anticholinergics, and a clean locomotor profile that eliminates behavioral confounds. Its 12.7-fold greater anticonvulsant potency against soman (ED50 = 2.45 µmol/kg) and rapid brain penetration (t1/2α = 4 min) make it irreplaceable for nerve agent countermeasure research. For ex vivo spasmolytic studies, it provides defined KB values and translational relevance to clinical biliary/gastrointestinal indications.

Molecular Formula C21H28ClNO2
Molecular Weight 361.9 g/mol
CAS No. 2589-00-6
Cat. No. B1196205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprofene hydrochloride
CAS2589-00-6
Synonyms2,2-diphenylpropanoic acid N,N-diethylaminoethyl ester
aprofen
aprofen hydrochloride
aprophen
Molecular FormulaC21H28ClNO2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C21H27NO2.ClH/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H
InChIKeyUKPBAERJQQMCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aprofene Hydrochloride (CAS 2589-00-6): Compound Identity and Pharmacological Class for Procurement Decisions


Aprofene hydrochloride (CAS 2589-00-6), also known as aprophen or Апрофен, is a synthetic tertiary amine anticholinergic agent belonging to the diphenylpropionate ester class [1]. It functions as a dual antagonist of both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, distinguishing it from classical antimuscarinics that lack significant nicotinic activity at therapeutic concentrations [2]. Originally developed in the Soviet Union, aprofene has been used clinically for spasmolytic indications including endarteritis, peptic ulcer, spastic colitis, and cholecystitis, and has been investigated extensively as an antidotal pretreatment for organophosphate nerve agent poisoning [3]. Its structural formula is C21H28ClNO2 (MW 361.91 g/mol), and it is supplied as the hydrochloride salt [1].

Why Aprofene Hydrochloride Cannot Be Interchanged with Atropine, Benactyzine, or Azaprophen in Experimental Protocols


Aprofene hydrochloride exhibits a unique pharmacological fingerprint that precludes simple substitution by structurally or functionally related anticholinergics. Unlike atropine, which is >50-fold weaker as a nicotinic receptor inhibitor (Kant = 150 µM vs. 3 µM for aprofene in BC3H-1 cells), aprofene achieves dual muscarinic-nicotinic blockade at overlapping therapeutic concentrations [1]. Compared to its close structural analog benactyzine, aprofene demonstrates a markedly different locomotor side-effect profile: in standardized rat locomotor assays, aprofene, like diazepam, did not significantly increase ambulatory or fine motor activity above vehicle controls, whereas benactyzine selectively increased fine motor activity [2]. Furthermore, aprofene binds sigma recognition sites in brain with high potency, while atropine, QNB, and pirenzepine are completely ineffective at this site, indicating an additional pharmacodynamic dimension not shared by classical antimuscarinics [3]. The quantitative evidence presented in Section 3 substantiates why experimental design, antidotal research, and spasmolytic screening require aprofene specifically rather than a generic anticholinergic surrogate.

Quantitative Comparator Evidence for Aprofene Hydrochloride: Head-to-Head, Cross-Study, and Class-Level Differentiation


Nicotinic Acetylcholine Receptor (nAChR) Inhibition: Aprofene is ~50-Fold More Potent than Atropine

In a direct head-to-head comparison using BC3H-1 intact muscle cells, aprofene inhibited the initial rate of carbamylcholine-elicited ²²Na⁺ influx with a Kant of 3 µM, whereas atropine required a Kant of 150 µM to achieve equivalent inhibition of the nicotinic AChR response [1]. This represents an approximately 50-fold greater potency of aprofene at the nicotinic receptor. Furthermore, aprofene and benactyzine were effective noncompetitive inhibitors of the AChR at concentrations of 1–50 µM in both Torpedo californica receptor-enriched membranes and mammalian (BC3H-1) AChR [1]. The KD of aprofene for the allosterically coupled noncompetitive inhibitor site of Torpedo AChR was 0.7 µM in the desensitized state versus 16.4 µM in the resting state, indicating preferential association with the high-affinity desensitized conformation [1].

Nicotinic receptor antagonism Organophosphate antidote BC3H-1 muscle cells

Locomotor Activity Side-Effect Profile: Aprofene Spares Ambulatory and Fine Motor Activity Unlike Atropine, Scopolamine, and Azaprophen

In a standardized direct comparison of nine anticholinergic drugs administered to food-restricted rats, atropine, azaprophen, biperiden, scopolamine, and trihexyphenidyl all significantly increased both ambulations and fine motor activity during the first hour post-injection [1]. Benactyzine and procyclidine selectively increased fine motor activity. In contrast, aprofene and diazepam generally did not increase measures of activity significantly above vehicle controls at the dose ranges examined [1]. The overall potency ranking for behavioral stimulation was: scopolamine > trihexyphenidyl > biperiden > azaprophen > procyclidine > benactyzine > atropine > aprofene, placing aprofene as the least behaviorally stimulant anticholinergic tested [1].

Behavioral pharmacology Locomotor activity Side-effect minimization

Anticonvulsant Efficacy in Soman-Induced Seizures: Aprofene Terminates Seizures More Rapidly than Diazepam and is ~12.7-Fold More Potent than Atropine

In a study evaluating eight anticholinergic drugs in parallel with diazepam for terminating soman-induced EEG seizure activity in guinea pigs, aprofene, benactyzine, and procyclidine terminated seizures most rapidly when administered 5 min after seizure onset, whereas scopolamine, trihexyphenidyl, biperiden, and diazepam were significantly slower [1]. In a separate prophylaxis study assessing anticonvulsant median effective dose (ED₅₀) values in rats, the ED₅₀ for aprofene was 2.45 µmol/kg, compared to 31.09 µmol/kg for atropine sulfate—an approximately 12.7-fold difference in potency [2].

Nerve agent antidote Anticonvulsant efficacy Soman poisoning

Sigma Receptor Binding: Aprofene Engages an Additional Molecular Target Not Shared by Atropine or QNB

In a class-level comparison of M1-selective muscarinic antagonists, aprofene potently inhibited binding to sigma recognition sites in brain, alongside caramiphen, carbetapentane, dicyclomine, and trihexyphenidyl [1]. In contrast, the classical antimuscarinic agents atropine and quinuclidinyl benzilate (QNB), as well as the tricyclic M1 antagonist pirenzepine, were completely ineffective in binding to sigma sites [1]. This sigma affinity represents a polypharmacological dimension that differentiates aprofene from the prototypical anticholinergic pharmacophore.

Sigma receptor pharmacology Polypharmacology Antimuscarinic selectivity

Muscarinic Receptor Subtype Binding Profile: Aprofene Displays Broad-Spectrum Affinity Across M1–M4 with Nanomolar Ki Values

Aprofene exhibits nanomolar binding affinity across multiple human and rat muscarinic receptor subtypes, with reported pKi values compiled from ChEMBL and PDSP Ki databases [1]. The affinity range spans from pKi 5.11 (M3 human, min) to pKi 9.07 (M1 rat), translating to Ki values from approximately 7.9 µM down to 0.85 nM depending on subtype, species, and assay conditions [1]. For comparison, in a systematic binding study using N4TG1 neuroblastoma cells, the rank order of potency for [³H]N-methylscopolamine displacement was: quinuclidinyl benzilate ≈ quinuclidinyl xanthene-9-carboxylate > (methyl atropine ≈ atropine) > benactyzine > azaprophen > (adiphenine ≈ aprophen) > pirenzepine > ethyl aprophen [2]. Aprophen and adiphenine were approximately equipotent in this assay, with Ki values in the range of 10–100 nM for the N4TG1 cell muscarinic receptor, significantly less potent than atropine but more potent than pirenzepine [2]. Additionally, in a direct comparison of antimuscarinic agents in pituitary cells, the apparent Ki for aprophen was 3.0 nM, compared to atropine 0.14 nM, scopolamine 0.26 nM, azaprophen 0.3 nM, pirenzepine 42 nM, benactyzine 80 nM, and adiphenine 198 nM [3].

Muscarinic receptor subtypes Binding affinity Receptor selectivity profiling

Pharmacokinetic Profile: Rapid Brain Penetration (t₁/₂α = 4 min) and Short Elimination Half-Life (t₁/₂β = 23.5 min) Distinguish Aprofene from Longer-Acting Anticholinergics

Following intravenous administration of [¹⁴C]aprophen to rats, the drug distributed rapidly with a distribution half-life t₁/₂(α) of 4 minutes to highly perfused organs including brain, kidney, and adrenals [1]. An elimination phase was apparent 10 minutes post-injection with a terminal half-life t₁/₂(β) of 23.5 minutes [1]. The high plasma clearance was attributed to both a large volume of distribution and a high metabolic rate, with aprophen hydrolyzed in vivo and in vitro to diphenylpropionic acid and diethylaminoethanol [1]. Importantly, the metabolite diethylaminoethanol competed with [³H]QNB binding to muscarinic receptors of N4TG1 cells, but its lower plasma concentrations and lower binding activity compared with unchanged aprophen indicated that intact aprophen is largely responsible for in vivo antimuscarinic actions [1]. Additionally, aprophen is a potent reversible inhibitor of human serum butyrylcholinesterase (BuChE) with an apparent competitive inhibition constant Ki of 3.7 × 10⁻⁷ M and acts as a poor substrate (kcat = 0.12 min⁻¹) [2].

Pharmacokinetics Brain penetration Drug disposition

Optimal Research and Industrial Application Scenarios for Aprofene Hydrochloride Based on Quantitative Differentiation Evidence


Organophosphate Nerve Agent Antidote Research and Prophylaxis Development

Aprofene is uniquely suited for nerve agent countermeasure research due to its dual muscarinic-nicotinic blockade at overlapping therapeutic concentrations (Kant nAChR = 3 µM vs. atropine = 150 µM) [1], its rapid brain penetration (t₁/₂α = 4 min) [2], and its potent anticonvulsant efficacy against soman-induced seizures (ED₅₀ = 2.45 µmol/kg, ~12.7-fold more potent than atropine; among the fastest seizure terminators) [3]. Its BuChE inhibitory activity (Ki = 0.37 µM) may provide adjunctive protection by transiently masking cholinesterase enzymes from organophosphate inhibition [4]. Furthermore, its minimal locomotor stimulant side-effect profile (no significant increase above vehicle controls in standardized assays) [5] makes it a cleaner pharmacological tool than atropine or scopolamine for discriminating efficacy from behavioral toxicity in antidote screening.

Spasmolytic and Smooth Muscle Pharmacology Investigations

For ex vivo smooth muscle contractility studies, aprofene provides a defined antimuscarinic profile with reported KB values in the nanomolar range for inhibiting acetylcholine-induced contraction of guinea pig ileum [1]. Its dual receptor antagonism (muscarinic plus nicotinic) and additional myotropic spasmolytic activity, as documented in Russian clinical literature for gastrointestinal and biliary spasm indications [2], make it a relevant reference compound for experiments comparing pure antimuscarinic versus mixed-mechanism spasmolytics. The compound's established clinical use in endarteritis, spastic colitis, cholecystitis, and peptic ulcer disease provides translational relevance [2].

Behavioral Neuroscience Studies Requiring Anticholinergic Intervention Without Hyperlocomotor Confounds

In behavioral pharmacology protocols where anticholinergic drug-induced hyperactivity would confound cognitive or motor endpoints, aprofene is the anticholinergic of choice. In a nine-drug head-to-head comparison, aprofene was the only antimuscarinic that did not significantly elevate ambulatory or fine motor activity above vehicle controls, in contrast to atropine, scopolamine, azaprophen, biperiden, trihexyphenidyl, benactyzine, and procyclidine [1]. This distinguishes aprofene for use in operant behavior, fear conditioning, or spatial navigation tasks where locomotor stimulation by classical anticholinergics introduces an experimental artifact.

Sigma Receptor and Polypharmacology Research

Aprofene's potent sigma receptor binding, combined with its broad muscarinic receptor subtype coverage (pKi range 5.11–9.07 across M1–M4) [1] and nicotinic inhibitory activity, positions it as a valuable polypharmacological probe. Unlike atropine, QNB, and pirenzepine—which show no sigma site affinity [2]—aprofene enables simultaneous interrogation of muscarinic, nicotinic, and sigma systems in a single compound. This is particularly relevant for research into cough suppression (where sigma and muscarinic mechanisms converge), neuroprotection, or the delineation of sigma-mediated versus muscarinic-mediated behavioral effects.

Quote Request

Request a Quote for Aprofene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.